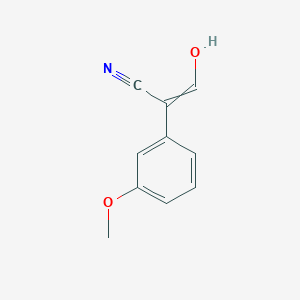![molecular formula C21H29NO2S B15159734 2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) CAS No. 675132-95-3](/img/structure/B15159734.png)
2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) is an organic compound that belongs to the class of sulfanyl-substituted phenyl derivatives This compound is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a butyl chain and an azanediyl group The azanediyl group is linked to two ethan-1-ol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) can be achieved through a multi-step process involving the following key steps:
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting a phenyl halide with a thiol in the presence of a base, such as sodium hydroxide, under reflux conditions.
Attachment to the Phenyl Ring: The phenylsulfanyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Butyl Chain: The butyl chain can be introduced by reacting the phenylsulfanyl-substituted phenyl compound with a butyl halide in the presence of a base, such as potassium carbonate, under reflux conditions.
Introduction of the Azanediyl Group: The azanediyl group can be introduced by reacting the butyl-substituted phenyl compound with an amine, such as ethylenediamine, under reflux conditions.
Formation of the Ethan-1-ol Groups: The ethan-1-ol groups can be introduced by reacting the azanediyl-substituted compound with an alcohol, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) typically involves large-scale synthesis using the same key steps as described above. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, where the phenylsulfanyl group is reduced to form a thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles, such as halides or amines. Common reagents include sodium halides and primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium halides, primary amines, dimethylformamide, and acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halide-substituted or amine-substituted phenyl derivatives.
科学研究应用
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, leading to the inhibition of their activity. The azanediyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The ethan-1-ol groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) can be compared with other similar compounds, such as:
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(propan-1-ol): This compound has propan-1-ol groups instead of ethan-1-ol groups, which may affect its solubility and reactivity.
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(butan-1-ol): This compound has butan-1-ol groups instead of ethan-1-ol groups, which may influence its hydrophobicity and biological activity.
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(pentan-1-ol): This compound has pentan-1-ol groups instead of ethan-1-ol groups, which may alter its pharmacokinetic properties and therapeutic potential.
The uniqueness of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylsulfanyl group provides potential for diverse chemical reactions, while the azanediyl and ethan-1-ol groups enhance its binding affinity and specificity for molecular targets.
属性
CAS 编号 |
675132-95-3 |
|---|---|
分子式 |
C21H29NO2S |
分子量 |
359.5 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl-[4-[4-(phenylsulfanylmethyl)phenyl]butyl]amino]ethanol |
InChI |
InChI=1S/C21H29NO2S/c23-16-14-22(15-17-24)13-5-4-6-19-9-11-20(12-10-19)18-25-21-7-2-1-3-8-21/h1-3,7-12,23-24H,4-6,13-18H2 |
InChI 键 |
ZOJZIMATHCFJKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)CCCCN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


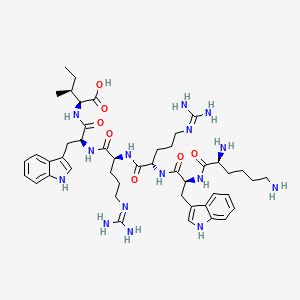
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
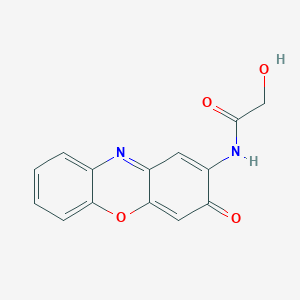
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
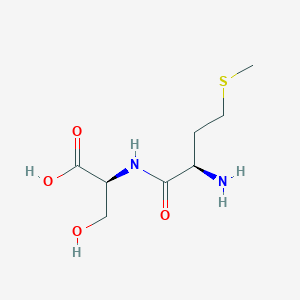
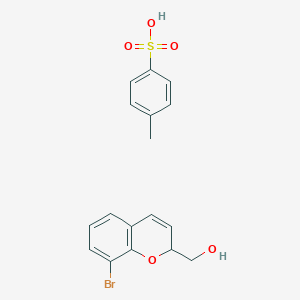
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
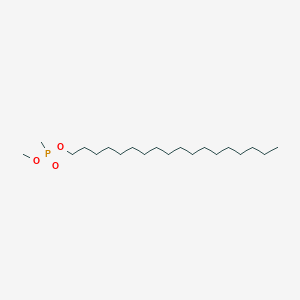
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
methanone](/img/structure/B15159740.png)
